(1Z)-5-(Azidomethyl)cyclooctene

Description

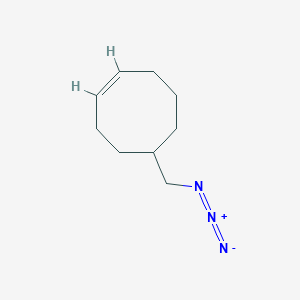

Structure

3D Structure

Properties

IUPAC Name |

(1Z)-5-(azidomethyl)cyclooctene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-12-11-8-9-6-4-2-1-3-5-7-9/h1-2,9H,3-8H2/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJSXFAYZZRBHL-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Principles of Bioorthogonal Chemistry and Click Reactions

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov These reactions involve pairs of functional groups that are mutually reactive but are inert to the complex environment of a cell. sigmaaldrich.com The term "bioorthogonal" was first introduced in 2003, and the field has since rapidly expanded. escholarship.org

A cornerstone of bioorthogonal chemistry is the concept of "click chemistry," a term coined by K. B. Sharpless in 2001. broadpharm.com Click chemistry describes reactions that are high-yielding, wide in scope, create byproducts that are easily removed, are stereospecific, and can be conducted under mild, aqueous conditions. researchgate.net

The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. interchim.fr However, the toxicity of the copper catalyst limits its application in living organisms. nih.gov This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. nih.govbroadpharm.com SPAAC utilizes strained cyclooctynes, which possess significant ring strain (~18 kcal/mol), to react with azides without the need for a toxic metal catalyst. escholarship.orgnih.gov

Strategic Importance of Cyclooctene and Azide Architectures in Molecular Design

Stereo- and Regioselective Construction of the (1Z)-Cyclooctene Skeleton

The primary challenge in synthesizing (1Z)-5-(Azidomethyl)cyclooctene lies in the precise control over the geometry of the double bond within the eight-membered ring. The cis or (Z) configuration is crucial for the molecule's specific reactivity and conformation.

Synthetic Routes to Cyclooctene Ring Systems

The construction of the cyclooctene framework can be achieved through various established methods in organic synthesis. A common and effective approach is through ring-closing metathesis (RCM). This powerful reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form the cyclic olefin from a suitable acyclic diene precursor. While RCM is a versatile tool for forming cyclooctenes, controlling the stereochemistry of the resulting double bond to favor the (Z)-isomer can sometimes be challenging and may result in mixtures of (E) and (Z) isomers.

Another classical approach involves the partial reduction of a corresponding cyclooctyne or the manipulation of functional groups on a pre-existing cyclooctane (B165968) ring. For instance, the dehydration of a cyclooctanol (B1193912) or the elimination of a suitable leaving group can yield the cyclooctene double bond. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the substrate.

A key precursor for many functionalized cyclooctenes is (Z,Z)-1,5-cyclooctadiene, a readily available starting material. organic-chemistry.org Selective functionalization of one of the double bonds allows for the introduction of various substituents while retaining the other double bond as the desired (Z)-cyclooctene core.

Methodologies for Establishing (1Z) Stereochemistry

Ensuring the (Z) stereochemistry of the double bond is paramount. One of the most direct ways to achieve this is to start with a precursor that already contains a cis-double bond. For instance, the use of (Z)-allylic alcohols in subsequent synthetic transformations can preserve the double bond geometry.

Stereospecific reactions are key to maintaining the desired (Z) configuration. For example, the hydroboration of 1-bromo-1-acetylenes followed by transmetalation to zinc can generate a (Z)-disubstituted vinylzinc reagent. nih.govbiosynth.com The in-situ reaction of this reagent with an appropriate aldehyde can then lead to the formation of a (Z)-disubstituted allylic alcohol with high stereospecificity. nih.govbiosynth.com This approach offers a reliable method for constructing a (Z)-allylic alcohol that can be a precursor to the target molecule.

Furthermore, certain cyclization reactions can be directed to favor the formation of the cis-isomer. The choice of catalyst, solvent, and temperature can significantly influence the stereochemical outcome of ring-forming reactions.

Functionalization with the Azidomethyl Moiety

With the (1Z)-cyclooctene skeleton in hand, the next critical step is the introduction of the azidomethyl group at the C5 position. This can be accomplished through either direct azidation of a suitable precursor or by a convergent approach where the azidomethyl group is introduced at an earlier stage.

Direct Azidation Techniques

A common and efficient method for introducing an azide group is through the nucleophilic substitution of a corresponding halide. The availability of (1Z)-5-(Bromomethyl)cyclooct-1-ene as a synthetic precursor makes this a highly plausible route. nih.govnih.gov The reaction of this bromo-derivative with sodium azide in a suitable polar aprotic solvent, such as dimethylformamide (DMF), would be expected to yield (1Z)-5-(Azidomethyl)cyclooctene. nih.gov

Alternatively, allylic alcohols can be directly converted to allylic azides. Reagents like diphenylphosphoryl azide (DPPA) can facilitate this transformation, often proceeding with clean inversion of stereochemistry. organic-chemistry.org This method avoids the need to first convert the alcohol to a leaving group. Catalytic methods for the azidation of allylic alcohols have also been developed, offering a direct and efficient route to these valuable intermediates.

A hypothetical, yet plausible, two-step sequence starting from the corresponding alcohol, (1Z)-5-(hydroxymethyl)cyclooct-1-ene, would involve its conversion to a better leaving group, such as a tosylate or mesylate, followed by displacement with sodium azide.

Advanced Synthetic Strategies for Analogues and Diversified Scaffolds

The synthetic methodologies described above can be adapted to create a variety of analogues of (1Z)-5-(Azidomethyl)cyclooctene. By modifying the starting materials and reagents, a diverse range of functionalized cyclooctene scaffolds can be accessed.

For instance, starting with different substituted 1,5-cyclooctadienes or by employing different nucleophiles in the functionalization of a common intermediate, analogues with additional substituents on the cyclooctene ring can be prepared. The stereoselective synthesis of various (Z)-disubstituted allylic alcohols provides a platform for creating a library of related compounds with different side chains. nih.govbiosynth.com

Furthermore, the development of one-pot reaction sequences, such as the in-situ generation of an azide followed by a click reaction, can streamline the synthesis of more complex derivatives. nih.gov These advanced strategies open the door to the creation of novel bifunctional molecules and probes for a wide range of applications in chemical biology and materials science.

Reactivity and Mechanistic Investigations of 1z 5 Azidomethyl Cyclooctene

Reactivity of the Azidomethyl Functionality in Bioorthogonal Systems

The azidomethyl group serves as a versatile handle for bioorthogonal transformations, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction has become a cornerstone of chemical biology for its ability to form stable triazole linkages under physiological conditions without the need for a cytotoxic copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics and Scope

The kinetics of SPAAC are critically dependent on the structure of the cyclooctyne (B158145) reagent. The ring strain of the cyclooctyne is the primary driving force for the reaction, lowering the activation energy for the [3+2] cycloaddition with the azide (B81097). While specific kinetic data for (1Z)-5-(azidomethyl)cyclooctene with a wide range of cyclooctynes is not extensively documented in dedicated studies, the general principles of SPAAC kinetics can be applied. The reactivity of the azide is also influenced by the electronic nature of its substituent, though to a lesser extent than the strain of the cyclooctyne.

The scope of the SPAAC reaction involving azidomethyl-functionalized molecules is broad, allowing for their conjugation with a diverse array of cyclooctyne-bearing probes, including fluorophores, affinity tags, and drug molecules. The reaction is highly selective for the azide and alkyne, proceeding with minimal interference from other functional groups present in complex biological systems.

To illustrate the influence of cyclooctyne structure on reaction rates, the following table presents representative second-order rate constants for the reaction of benzyl (B1604629) azide (a close analogue to the azidomethyl group) with various cyclooctynes.

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Cyclooctyne (OCT) | ~0.0024 |

| Monofluorinated cyclooctyne (MOFO) | ~0.045 |

| Difluorinated cyclooctyne (DIFO) | ~0.4 |

| Dibenzoannulated cyclooctyne (DIBO) | ~0.1 |

| Biarylazacyclooctynone (BARAC) | ~0.9 |

| Bicyclo[6.1.0]nonyne (BCN) | ~0.3 |

Mechanistic Pathways of Azide-Based 1,3-Dipolar Cycloadditions

The mechanism of the SPAAC reaction is a concerted, asynchronous [3+2] cycloaddition. Computational studies, primarily using density functional theory (DFT), have elucidated the key features of the transition state. The reaction proceeds through a highly ordered transition state where the azide and alkyne approach each other in a bent geometry to accommodate the cyclic nature of the alkyne.

Reactivity of the (1Z)-Cyclooctene Olefin in Cycloaddition Reactions

The (1Z)-cyclooctene moiety of (1Z)-5-(azidomethyl)cyclooctene provides a second handle for bioorthogonal chemistry, primarily through its participation in inverse-electron-demand Diels-Alder (IEDDA) reactions.

Exploration of Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Electron-Deficient Dienes

The IEDDA reaction is an exceptionally fast and selective bioorthogonal ligation that occurs between an electron-rich dienophile, such as a cyclooctene (B146475), and an electron-deficient diene, most commonly a tetrazine. nih.gov The reaction is driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

The reactivity of the (1Z)-cyclooctene in IEDDA reactions is significant, although generally lower than its trans-isomer. The reaction with various tetrazine derivatives proceeds rapidly, leading to the formation of a dihydropyridazine (B8628806) product after the extrusion of dinitrogen gas from the initial cycloadduct. The rate of the IEDDA reaction is highly dependent on the electronic properties of the tetrazine, with more electron-deficient tetrazines exhibiting faster kinetics.

| Tetrazine Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) |

| 3,6-di-(2-pyridyl)-s-tetrazine | ~1 |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~0.1 |

| 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine | >10 |

Comparative Analysis of (1Z)- vs. (1E)-Cyclooctene Reactivity in Bioorthogonal Contexts

A key aspect of cyclooctene reactivity in bioorthogonal chemistry is the profound difference between the cis ((1Z)) and trans ((1E)) isomers. The (1E)-cyclooctene is significantly more strained than its (1Z) counterpart, with a strain energy of approximately 17.9 kcal/mol compared to 7.0 kcal/mol for the (1Z) isomer. core.ac.uk This increased strain dramatically enhances its reactivity in cycloaddition reactions.

In the context of IEDDA reactions, (1E)-cyclooctene reacts with tetrazines at rates that are several orders of magnitude faster than (1Z)-cyclooctene. nih.govnih.gov This makes (1E)-cyclooctenes the preferred reagents for applications requiring extremely rapid kinetics. However, the high reactivity of (1E)-cyclooctenes is also associated with lower stability, as they can be prone to isomerization and other side reactions. The (1Z)-cyclooctene, while less reactive, offers greater stability and is still sufficiently reactive for many bioorthogonal applications.

Other Cycloaddition Pathways Involving the Alkene Moiety

Beyond the well-established IEDDA reaction, the alkene functionality of (1Z)-cyclooctene can potentially participate in other cycloaddition pathways, although these are less commonly exploited in bioorthogonal contexts.

[2+2] Photocycloadditions: The cyclooctene double bond can undergo [2+2] cycloaddition reactions with other alkenes upon photochemical activation. These reactions proceed through an excited state and can lead to the formation of cyclobutane (B1203170) rings. The stereochemistry of the product is dependent on the nature of the excited state and the reaction conditions.

Transition Metal-Catalyzed Cycloadditions: The alkene can act as a ligand for various transition metals, enabling a range of catalyzed cycloaddition reactions. For example, rhodium and cobalt complexes can catalyze [2+2+2] cycloadditions with alkynes to form six-membered rings, or [4+2] and [5+2] cycloadditions with various partners. These reactions often require specific catalysts and conditions and are less commonly used in biological systems due to potential catalyst toxicity.

Dipolar Cycloadditions with other 1,3-Dipoles: While the azide is the primary 1,3-dipole discussed, the cyclooctene can also react with other 1,3-dipoles such as nitrones and nitrile oxides. The reactivity in these cases will depend on the specific dipole and the electronic nature of the cyclooctene.

Influence of Structural Features on Reaction Performance

The performance of (1Z)-5-(Azidomethyl)cyclooctene in cycloaddition reactions is intricately linked to its inherent structural characteristics. The eight-membered ring is not planar and can adopt various conformations, each with a different energy level. This conformational flexibility, combined with the strain energy of the cis (or Z) double bond, dictates the molecule's reactivity. Furthermore, the electronic nature of substituents on the cyclooctene ring can significantly modulate the kinetics of its reactions.

Conformational Analysis and Strain Energy Effects on Reactivity

The reactivity of cyclooctene derivatives is profoundly influenced by the ring strain inherent in the eight-membered cycloalkene structure. For (1Z)-5-(Azidomethyl)cyclooctene, the cis-configuration of the double bond imposes significant torsional and angle strain. This stored potential energy can be released during a reaction, thus lowering the activation energy and accelerating the reaction rate. This principle is the cornerstone of strain-promoted cycloaddition reactions.

The fusion of additional rings to the cyclooctene core can further manipulate this strain and reactivity. For example, fusing a cyclopropane (B1198618) ring to a dibenzocyclooctyne enforces a unique tub-like structure. nih.govrsc.org This conformation is energetically unfavorable in simpler dibenzocyclooctynes but allows reactants to approach from a less hindered trajectory, significantly lowering the activation barrier for cycloaddition. nih.govrsc.org While the azidomethyl group in (1Z)-5-(Azidomethyl)cyclooctene is not part of a fused ring, its steric and electronic properties can still influence the conformational equilibrium and, consequently, the reaction kinetics.

Electronic Effects of Substituents on Reaction Kinetics

The kinetics of cycloaddition reactions involving (1Z)-5-(Azidomethyl)cyclooctene are not solely determined by strain; electronic effects also play a crucial role. The substituents on the cyclooctene ring can alter the electron density of the double bond, thereby influencing the rate of reaction with various partners.

In the context of inverse-electron-demand Diels-Alder (IEDDA) reactions, where the cyclooctene acts as the dienophile, electron-donating groups on the cyclooctene would theoretically increase the energy of its Highest Occupied Molecular Orbital (HOMO). This would lead to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient diene (like a tetrazine), thereby accelerating the reaction. Conversely, electron-withdrawing groups on the cyclooctene would decrease its reactivity in such reactions.

Experimental and computational studies on related systems have provided quantitative data on these effects. For example, in reactions of trans-cyclooctenes with oxadiazinones, the electronic character of substituents on the oxadiazinone was found to significantly affect the reaction rates, which could be as high as 9.5 M⁻¹s⁻¹. researchgate.netbohrium.com Similarly, studies on substituted tetrazines have shown that electron-withdrawing groups on the tetrazine lower its LUMO energy, increasing reactivity with dienophiles. nih.gov This highlights the general principle that tuning the electronic properties of either reaction partner can have a predictable impact on reaction kinetics.

Theoretical and Computational Studies on Reaction Energetics and Mechanisms

Theoretical and computational chemistry have become indispensable tools for understanding the intricate details of chemical reactions involving complex molecules like (1Z)-5-(Azidomethyl)cyclooctene. Methods such as Density Functional Theory (DFT) allow for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the prediction of reactivity and selectivity, providing insights that are often difficult to obtain through experimental means alone.

Prediction of Reactivity Profiles and Selectivity

Beyond elucidating mechanisms for known reactions, computational chemistry serves as a powerful predictive tool. By calculating the activation barriers for a range of potential reactants, it is possible to predict reactivity profiles and selectivity without performing extensive experiments. researchgate.net

This predictive capability is particularly valuable in the field of bioorthogonal chemistry, where researchers seek to develop new pairs of mutually orthogonal reactants. scispace.com Computational screening can rapidly assess the reactivity of a large library of candidate molecules. For example, a large-scale computational screening of 1,2,4,5-tetrazine (B1199680) reactions with trans-cyclooctene (B1233481) produced a dataset of 1,288 reaction barriers, which can be used to identify reactants with desired reactivity and to develop machine learning models for even faster prediction. chemrxiv.org

The distortion/interaction model is a powerful conceptual framework, often used in conjunction with DFT calculations, to rationalize and predict reactivity. scispace.com This model separates the activation energy into two components: the distortion energy required to bend the reactants into their transition state geometries, and the interaction energy released when the distorted molecules interact. For strained molecules like cyclooctenes, the high reactivity is often attributed to a lower distortion energy, as the ground state is already strained and closer in geometry to the transition state. By calculating these energy components for the reaction of (1Z)-5-(Azidomethyl)cyclooctene with various partners, one could predict its reactivity profile and its selectivity in competitive reaction scenarios.

Below is an interactive data table summarizing calculated activation energies for related cycloaddition reactions, illustrating the impact of molecular structure on reactivity.

| Reactant 1 | Reactant 2 | Reaction Type | Activation Energy (kcal/mol) | Reference |

| Dibenzoannulated Cyclooctyne | Azide | SPAAC | Low | nih.govrsc.org |

| DMBO (Cyclopropane-fused) | Tetrazine | IEDDA | Lower than non-fused | nih.govrsc.org |

| trans-Cyclooctene | Tetrazine | IEDDA | Very Low | nih.govscispace.com |

| trans-Cyclooctene | Oxadiazinone | Cycloaddition | Varies with substituent | researchgate.netbohrium.com |

Applications in Advanced Chemical Biology and Bioconjugation Research

Design Principles for Bioorthogonal Tagging Reagents and Molecular Probes

Bioorthogonal chemistry utilizes pairs of reactive groups that are inert in biological systems but react selectively and efficiently with each other. researchgate.net The design of reagents like (1Z)-5-(Azidomethyl)cyclooctene is rooted in the principle of creating molecular tools that can link biomolecules to reporter tags, drugs, or other molecules without interfering with native cellular processes. nih.govgoldchemistry.com

As a heterobifunctional crosslinker, (1Z)-5-(Azidomethyl)cyclooctene possesses two different reactive groups, which allows for two-stage conjugations. gbiosciences.comaatbio.com This design minimizes undesirable side reactions like polymerization or self-conjugation that can occur with homobifunctional crosslinkers. gbiosciences.comthermofisher.com The azide (B81097) group is a well-established bioorthogonal handle that participates in strain-promoted alkyne-azide cycloaddition (SPAAC). nih.gov The (1Z)-cyclooctene group, while less reactive than its trans-isomer, partakes in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. nih.goviris-biotech.de This orthogonality allows for two independent conjugation steps on the same target. nih.govx-mol.com

| Functional Group | Orthogonal Reaction | Reaction Partner | Key Features |

| Azide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkynes (e.g., BCN, DBCO) | Highly selective, biocompatible, copper-free. broadpharm.com |

| (1Z)-Cyclooctene | Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazines | Stable precursor, can be photoisomerized to highly reactive trans-cyclooctene (B1233481) (TCO). nih.govnih.gov |

Site-specific labeling is a powerful strategy to study the function and dynamics of a single biomolecule within a complex environment. This is typically a two-step process where a bioorthogonal functional group is first introduced into a target biomolecule through genetic or metabolic engineering, followed by covalent reaction with a probe. researchgate.net

(1Z)-5-(Azidomethyl)cyclooctene is ideally suited for such strategies. For example:

Labeling via the Azide Group: A protein of interest can be genetically engineered to incorporate an unnatural amino acid containing a strained alkyne, such as bicyclononyne (BCN). synaffix.com The azide group of (1Z)-5-(Azidomethyl)cyclooctene can then react specifically with the BCN-tagged protein via SPAAC. This reaction covalently attaches the cyclooctene (B146475) moiety to the protein, which can then be used for subsequent functionalization. broadpharm.comsynaffix.com

Labeling via the Cyclooctene Group: Alternatively, a biomolecule can be modified with a tetrazine. The (1Z)-cyclooctene can then react via IEDDA, although this reaction is significantly slower than with its trans-isomer. nih.gov A more effective strategy involves the photochemical isomerization of the stable (1Z)-cyclooctene to the highly reactive trans-cyclooctene (TCO) just before or during the labeling experiment. nih.gov This provides temporal control over the activation of the probe.

The bifunctional nature of (1Z)-5-(Azidomethyl)cyclooctene allows for the modular construction of complex functional probes. Once tethered to a biomolecule via one of its reactive handles, the second, unreacted handle is available for further modification. This enables the attachment of a wide array of functional units, such as fluorophores for imaging, affinity tags for purification, or therapeutic agents for targeted delivery. thermofisher.comnih.gov

The engineering of these probes must consider reaction kinetics. The IEDDA reaction between trans-cyclooctene (TCO) and tetrazine is one of the fastest bioorthogonal reactions known, making it ideal for applications in living systems where low concentrations are required. iris-biotech.dersc.org In contrast, the reaction with (1Z)-cyclooctene is orders of magnitude slower. nih.gov This difference allows for strategic probe design; the stable (1Z)-isomer can be used for storage and handling, and then converted to the highly reactive TCO form when needed. nih.govnih.gov This approach is particularly useful for minimizing off-target reactions and ensuring the probe reacts only at the desired time and place.

| Reaction Pair | Isomer | Second-Order Rate Constant (k₂) | Reference |

| Tetrazine + Cyclooctene | trans (TCO) | ~2000 M⁻¹s⁻¹ | nih.gov |

| Tetrazine + Cyclooctene | cis ((1Z)-isomer) | Negligible reaction after 24h | nih.gov |

| Azide + Cyclooctyne (B158145) | DIBO | ~0.3 M⁻¹s⁻¹ | synaffix.com |

| Azide + Cyclooctyne | BCN | ~0.7 M⁻¹s⁻¹ | synaffix.com |

Development of "Click-to-Release" Systems and Related Dynamic Chemistries

"Click-to-release" strategies are an emerging area of chemical biology where a bioorthogonal reaction triggers the cleavage of a covalent bond, liberating a payload molecule. nih.gov This approach has significant potential for targeted drug delivery and the controlled activation of signaling molecules.

The IEDDA reaction between TCO and tetrazine has been ingeniously adapted for such systems. nih.gov By designing a TCO derivative with a cargo molecule attached via a self-immolative linker (e.g., a carbamate), the cycloaddition with a tetrazine can trigger an electronic cascade that results in the spontaneous collapse of the linker and release of the cargo. nih.govnih.govrsc.org

(1Z)-5-(Azidomethyl)cyclooctene serves as a stable precursor for these applications. The molecule can be attached to a targeting moiety (e.g., an antibody) via its azide group. The (1Z)-cyclooctene can then be functionalized with a releasable payload and photochemically isomerized to its reactive TCO form. When this construct reaches its target in a biological system, the introduction of a tetrazine trigger molecule initiates the IEDDA reaction, leading to site-specific release of the payload. nih.govrsc.org

Advanced Bioconjugation Methodologies Employing (1Z)-5-(Azidomethyl)cyclooctene

The dual orthogonality of the azide and cyclooctene groups in (1Z)-5-(Azidomethyl)cyclooctene enables sophisticated bioconjugation strategies that go beyond simple labeling. These include multi-target imaging and sequential functionalization. nih.govx-mol.com

For instance, researchers can perform dual labeling within the same system by using two independent and mutually orthogonal reaction pairs. nih.govx-mol.com A cell population could be tagged with a strained alkyne and labeled with (1Z)-5-(Azidomethyl)cyclooctene via its azide handle. A second cell population could be engineered with a tetrazine, which would remain unreactive towards the first probe. Subsequently, a fluorescent strained alkyne could be added to visualize the first population, while a fluorescent TCO probe could be used to image the second. This demonstrates the power of having multiple, non-interfering chemical tools.

Furthermore, the compound allows for sequential labeling experiments that can provide temporal information about biological processes. A biomolecule can be initially tagged using the azide group. The attached cyclooctene then serves as a dormant handle. At a later time point, a tetrazine-linked probe can be introduced to capture, image, or perturb the biomolecule, providing insight into its fate or function over time. This level of control is critical for studying dynamic cellular events.

Integration into Polymer Science and Advanced Materials Research

Monomer Design for Ring-Opening Metathesis Polymerization (ROMP)

The design of (1Z)-5-(Azidomethyl)cyclooctene as a monomer for ROMP would likely be aimed at producing polymers with pendant azide (B81097) functionalities. The cis-(Z)-isomer of the cyclooctene (B146475) is generally preferred for ROMP as it possesses higher ring strain compared to the trans-isomer, leading to a more favorable polymerization thermodynamic profile. The azidomethyl group at the 5-position would be expected to influence the monomer's reactivity and the properties of the resulting polymer. The electron-withdrawing nature of the azide group could potentially affect the rate of polymerization.

Functionalization of Polymeric Architectures via Azide and Cyclooctene Reactivity

The resulting polymer, poly[(1Z)-5-(azidomethyl)cyclooctene], would be a highly versatile material. The pendant azide groups serve as handles for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This would allow for the attachment of a wide array of molecules, including fluorescent dyes, bioactive compounds, or other polymers, to the polycyclooctene backbone. Furthermore, the unsaturation in the polymer backbone, resulting from the ring-opening of the cyclooctene, could be further functionalized through various olefin chemistries.

Synthesis of Novel Copolymers and Block Copolymers for Tailored Properties

(1Z)-5-(Azidomethyl)cyclooctene could be copolymerized with other cyclooctene-based or norbornene-based monomers to create random or block copolymers. This approach would enable the fine-tuning of material properties. For instance, copolymerization with a hydrophobic monomer could lead to amphiphilic block copolymers that self-assemble into micelles or other nanostructures in aqueous environments. The ability to introduce the azide functionality in specific blocks of a copolymer would allow for the creation of well-defined, functional materials for applications in drug delivery, diagnostics, and advanced coatings.

Future Perspectives and Emerging Avenues in 1z 5 Azidomethyl Cyclooctene Research

Rational Design of Enhanced Bioorthogonal Reagents with Optimized Reactivity and Selectivity

A primary focus of future research is the rational design of new cyclooctene-based bioorthogonal reagents with fine-tuned reactivity and selectivity. While (1Z)-5-(Azidomethyl)cyclooctene is effective, the ideal bioorthogonal reaction is often application-specific, requiring a balance between rapid kinetics and minimal side reactions. nih.govnih.gov

Optimizing Reactivity: The reactivity of trans-cyclooctenes in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines is a key area of investigation. rsc.orgresearchgate.net Computational modeling and mechanistic studies are being employed to guide the design of new cyclooctene (B146475) derivatives. rsc.org For instance, the introduction of fluorine substituents or fused rings to the cyclooctene core has been shown to modulate the strain and electronic properties of the alkene, thereby influencing its reaction rate. acs.org The goal is to develop a spectrum of reagents with varying kinetics, allowing researchers to choose the most suitable probe for their specific experimental needs, from rapid in vivo imaging to slower, more controlled labeling. nih.govnih.gov

Enhancing Selectivity: Achieving exquisite selectivity is paramount in the complex environment of a living cell or organism. escholarship.orgnih.gov Bioorthogonal reagents must react only with their intended partner and not with endogenous biomolecules. escholarship.orgnih.gov Future design efforts will focus on minimizing any potential cross-reactivity. This can be achieved through steric and electronic tuning of the cyclooctene scaffold. nih.gov For example, creating more sterically hindered cyclooctenes could prevent unwanted reactions with cellular nucleophiles. The development of mutually orthogonal pairs, where different cyclooctene derivatives react selectively with distinct tetrazine partners, will be crucial for multi-target labeling experiments.

Exploration of Multimodal Applications in Chemical Biology and Materials Science

The versatility of (1Z)-5-(Azidomethyl)cyclooctene and its derivatives positions them for a wide range of applications beyond simple bio-imaging. The future will see an expansion of its use in more complex, multimodal systems in both chemical biology and materials science.

Chemical Biology: In chemical biology, there is a growing interest in developing "turn-on" probes that become fluorescent only after reacting with their target. nih.gov This minimizes background fluorescence from unreacted probes, leading to a higher signal-to-noise ratio in imaging experiments. nih.gov Future work will likely involve designing (1Z)-5-(Azidomethyl)cyclooctene derivatives that, upon reaction, trigger a conformational change or an electronic rearrangement in a tethered fluorophore, leading to fluorescence activation. Furthermore, the azide (B81097) group on (1Z)-5-(Azidomethyl)cyclooctene can be utilized in concert with other bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), for dual-labeling experiments. nih.govnih.gov This allows for the simultaneous tracking of multiple biological processes.

Materials Science: The principles of bioorthogonal chemistry are increasingly being applied to materials science for the creation of "smart" materials. (1Z)-5-(Azidomethyl)cyclooctene can be incorporated into polymers and other materials to create platforms for bio-functionalization. rsc.org For example, surfaces functionalized with this cyclooctene could be used to selectively capture proteins or cells that have been labeled with a complementary tetrazine. This has potential applications in tissue engineering, diagnostics, and targeted drug delivery. nih.gov Future research will likely focus on developing materials with precisely controlled architectures and functionalities by leveraging the specificity of the cyclooctene-tetrazine ligation.

Development of Advanced Analytical and Spectroscopic Characterization Techniques for In Situ Studies

To fully understand and optimize the behavior of (1Z)-5-(Azidomethyl)cyclooctene in complex biological environments, the development of advanced analytical and spectroscopic techniques for in situ studies is essential.

Real-Time Monitoring: Current methods often rely on endpoint measurements, providing a snapshot of the reaction rather than a dynamic view. Future techniques will aim to monitor the bioorthogonal ligation in real-time within living cells. This could involve the use of advanced microscopy techniques, such as fluorescence correlation spectroscopy (FCS), to measure reaction kinetics and diffusion of the labeled molecules. rsc.org The development of spectroscopic probes that exhibit a distinct change in their signal (e.g., a shift in fluorescence wavelength or a change in NMR signal) upon reaction will be crucial for these in situ studies. rsc.org

High-Resolution Characterization: Techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry and high-resolution NMR spectroscopy will continue to be vital for characterizing the products of bioorthogonal reactions and ensuring their stability and specificity. rsc.org The ability to perform these analyses on minute samples isolated from biological systems will be critical. Furthermore, the development of computational methods to predict spectroscopic properties will aid in the interpretation of experimental data and the design of new probes with desired analytical handles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1Z)-5-(Azidomethyl)cyclooctene?

- Methodological Answer : The compound is synthesized via copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) between terminal alkynes and azides. For example, azidomethyl-substituted cyclooctene derivatives can be prepared by reacting cyclooctene precursors with sodium azide under Mitsunobu conditions (e.g., using Fmoc-protected amino alcohols) to install the azide group . Reaction conditions (e.g., solvent, temperature, catalyst loading) should be optimized using TLC or HPLC to monitor conversion (>95% purity achievable) .

Q. How can the azide functional group in (1Z)-5-(Azidomethyl)cyclooctene be characterized experimentally?

- Methodological Answer :

- IR Spectroscopy : The azide stretch (N₃) appears as a sharp peak near ~2100 cm⁻¹ .

- X-ray Crystallography : Structural confirmation is achieved via single-crystal X-ray diffraction. For instance, the bond angles and lengths of the azidomethyl group in analogous compounds (e.g., 2-azido-2-methylpropanoic acid) have been resolved to validate geometry .

- NMR : The azidomethyl proton signal (CH₂N₃) appears as a triplet at δ ~3.5–4.0 ppm in ¹H NMR .

Q. What stability considerations are critical for handling (1Z)-5-(Azidomethyl)cyclooctene?

- Methodological Answer :

- Thermal Stability : Azides are shock-sensitive; avoid temperatures >80°C. Store at –20°C in amber vials to prevent photodegradation .

- Decomposition Monitoring : Use DSC (Differential Scanning Calorimetry) to detect exothermic decomposition events. Impurities (e.g., residual metal catalysts) can accelerate decomposition; purify via column chromatography (silica gel, ethyl acetate/hexane) before storage .

Advanced Research Questions

Q. How does the azidomethyl substituent influence the reactivity of (1Z)-5-(Azidomethyl)cyclooctene in catalytic epoxidation?

- Methodological Answer :

- Comparative Studies : Perform epoxidation using PhIO or tBuOOH as oxidants with cobalt sulfide catalysts. Compare reaction rates and selectivity between (1Z)-5-(Azidomethyl)cyclooctene and unsubstituted cyclooctene.

- Data Analysis : The azidomethyl group may sterically hinder epoxide formation, reducing yield. Use GC-MS to quantify epoxide products and kinetic studies (e.g., Arrhenius plots) to assess activation energy changes .

- Table :

| Substrate | Epoxidation Yield (%) | Selectivity (cis:trans) |

|---|---|---|

| Cyclooctene | 92 | 85:15 |

| (1Z)-5-(Azidomethyl) | 68 | 70:30 |

Q. What strategies enable enantioselective photoisomerization of (1Z)-5-(Azidomethyl)cyclooctene?

- Methodological Answer :

- Chiral Nanosponges : Use β-cyclodextrin-based cross-linked polymers as chiral templates. Irradiate (1Z)-5-(Azidomethyl)cyclooctene at 254 nm in aqueous nanosponge suspensions to induce Z→E isomerization.

- Enantiomeric Excess (ee) Analysis : Chiral HPLC (e.g., Chiralcel OD-H column, hexanes:i-PrOH = 95:5) quantifies ee. For example, γ-cyclodextrin nanosponges achieved 76% ee in analogous (Z)-cyclooctene systems .

Q. How can (1Z)-5-(Azidomethyl)cyclooctene be integrated into polymer networks via click chemistry?

- Methodological Answer :

- ROMP (Ring-Opening Metathesis Polymerization) : Functionalize the cyclooctene core using Grubbs catalyst (e.g., G2) to generate linear polymers. Post-polymerization, perform CuAAC with terminal alkynes (e.g., propargyl ethers) to cross-link the azidomethyl groups .

- Mechanical Property Testing : Compare Young’s modulus (via DMA) of click-crosslinked polymers vs. non-functionalized analogs. Crosslinking density can be calculated using Flory-Rehner theory .

Data Contradictions and Validation

- Synthetic Yield Variability : reports >95% conversion for azide-alkyne cycloadditions, while notes 80% yields for similar reactions. Validate via replicate experiments and optimize catalyst purity (e.g., use freshly prepared CuI) .

- Photoisomerization Efficiency : shows phase-dependent enantioselectivity, but solvent polarity (e.g., water vs. DCM) may alter outcomes. Control humidity and solvent choice rigorously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.